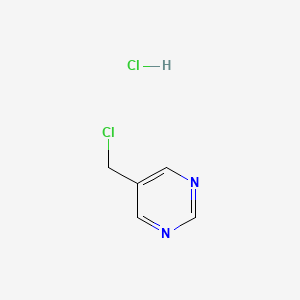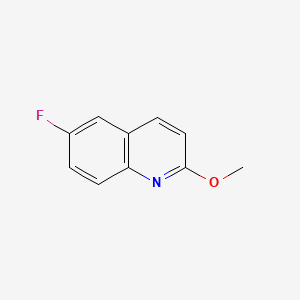![molecular formula C7H7BN2O2 B572507 (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 1286777-16-9](/img/structure/B572507.png)
(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C14H13BN2O4S . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13BN2O4S/c1-10-4-6-12 (7-5-10)22 (20,21)17-13 (15 (18)19)9-11-3-2-8-16-14 (11)17/h2-9,18-19H,1H3 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that these compounds could be used in the development of FGFR inhibitors for cancer therapy .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 316.15 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Suzuki Cross-Coupling Reactions : (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid derivatives have been synthesized and utilized in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives. This method offers a route to novel pyridine-based structures, potentially useful in various chemical and pharmaceutical applications (Smith et al., 2008).
Pharmaceutical and Biological Applications : Boron-containing compounds, including boronic acids and their derivatives, have shown potential in pharmaceutical and biological applications. These compounds can interact with organic compounds and biological molecules, making them candidates for drug development and biotechnology (Hernández-Negrete et al., 2021).
Determination of Relative Acidity : Carbon-13 nuclear magnetic resonance spectroscopy has been employed to determine the relative acidity of boron Lewis acids in pyridine complexes. This research could provide insights into the electronic properties of boron-containing compounds like this compound (Fárfan & Contreras, 1987).
Synthesis of Pyrrole–Pyridine-Based Ligands : An in situ Suzuki coupling method has been used to synthesize pyrrole–pyridine-based ligands, demonstrating the versatility of boronic acids in facilitating complex organic syntheses (Böttger et al., 2012).
Key Pharmaceutical Intermediate Synthesis : A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid has been described, highlighting the role of boronic acid derivatives in the preparation of important pharmaceutical intermediates (Wang et al., 2006).
Metallocene Activation : Tris(pentafluorophenyl)boron complexes with nitrogen-containing compounds, including pyridines and pyrroles, have been synthesized. These complexes can be used to activate metallocenes for the polymerization of olefins, showing the application of boron compounds in polymer chemistry (Focante et al., 2006).
Glucose Sensing in Aqueous Solution : 3-Pyridinylboronic acid has been identified as a key element for sugar complexation in aqueous solutions, suggesting the potential of boronic acid derivatives in glucose sensing applications (Boduroglu et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-Pyrrolo[2,3-b]pyridin-2-ylboronic acid inhibits this process, thereby exhibiting potent FGFR inhibitory activity .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action affects these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
The safety information for “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid”, as FGFR inhibitors for cancer therapy is a promising area of research . These compounds could potentially be used in the treatment of various cancers where the FGFR signaling pathway plays a crucial role .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid interacts with various biomolecules, particularly the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making this compound an attractive strategy for cancer therapy .
Cellular Effects
The compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
1H-Pyrrolo[2,3-b]pyridin-2-ylboronic Acid exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4,11-12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDRHVULVTHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)

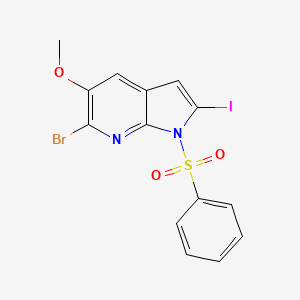
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)
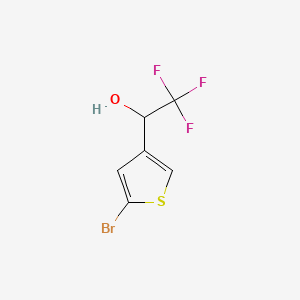
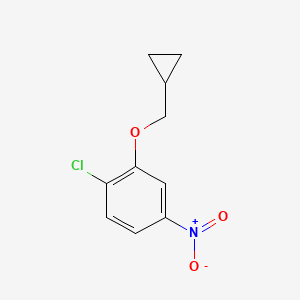
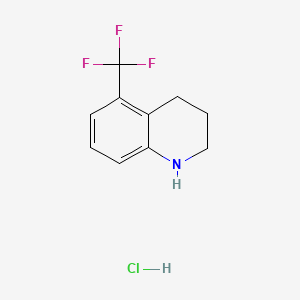

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![3'-(Dimethylcarbamoyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572443.png)
